molecular formula C9H10ClNO B15218662 1-Chloro-4-(2-nitrosopropyl)benzene

1-Chloro-4-(2-nitrosopropyl)benzene

Cat. No.: B15218662
M. Wt: 183.63 g/mol
InChI Key: MHNRHJIRRKMGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2-nitrosopropyl)benzene is a chloro-substituted benzene derivative featuring a 2-nitrosopropyl group at the para position. Nitroso (NO) groups are known for their redox activity and ability to participate in coordination chemistry, distinguishing them from nitro (NO₂) or halogenated derivatives in reactivity and applications. This compound likely shares synthetic pathways with other chloroalkyl/aryl benzenes, such as hydrochlorination or nitrosation reactions, and may exhibit unique biological or catalytic properties due to the nitroso functionality.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-chloro-4-(2-nitrosopropyl)benzene

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3

InChI Key

MHNRHJIRRKMGGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-nitrosopropyl)benzene can be achieved through several methods. One common approach involves the nitration of 1-chloro-4-propylbenzene, followed by the reduction of the nitro group to a nitroso group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-4-(2-nitrosopropyl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation for the reduction step can enhance efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-nitrosopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4-(2-nitrosopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Target Compound Predictions :

  • Likely a liquid or low-melting solid.
  • UV-Vis absorption near 300–400 nm due to nitroso conjugation.
  • Reactive toward reducing agents or transition metals.

Reactivity:

  • Nitroso Group : Prone to dimerization and participation in Diels-Alder reactions. More reactive than nitro analogs .
  • Chloroalkyl Chains : Susceptible to nucleophilic substitution (e.g., SN2 reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.